molecular formula C7H4ClN3 B1282233 4-Chloropyrido[3,2-d]pyrimidine CAS No. 51674-77-2

4-Chloropyrido[3,2-d]pyrimidine

Cat. No. B1282233
CAS RN: 51674-77-2
M. Wt: 165.58 g/mol
InChI Key: PVTHTRIHQGKZNE-UHFFFAOYSA-N
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Description

4-Chloropyrido[3,2-d]pyrimidine is a chemical compound that serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the field of medicinal chemistry. It is characterized by a pyrimidine ring fused to a pyridine ring, with a chlorine atom attached to the pyridine moiety. This structure forms the core scaffold for the development of compounds with potential pharmacological activities, such as kinase inhibitors .

Synthesis Analysis

The synthesis of derivatives of 4-chloropyrido[3,2-d]pyrimidine involves regioselective reactions that allow for the introduction of various substituents at specific positions on the heterocyclic core. For instance, the synthesis of 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine derivatives is achieved through S(N)Ar and metal-catalyzed cross-coupling reactions, which demonstrate the versatility and reactivity of the chlorine substituents . Another approach involves the generation of a collection of 4,7-disubstituted pyrido[3,2-d]pyrimidines from 4,7-dichloropyrido[3,2-d]pyrimidine using selective cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of 4-chloropyrido[3,2-d]pyrimidine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 3-(4-chlorophenyl)-8-cyano-2-(di-isopropylamino)-5-methyl-7-(methylthio)-pyrido[4,3-d]pyrimidine-4(3H)-one, reveals that the pyridopyrimidinone moiety is almost coplanar, which may have implications for the compound's interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of 4-chloropyrido[3,2-d]pyrimidine derivatives is highlighted by their ability to undergo various substitution reactions. The chlorine atoms present in the molecule can be efficiently substituted through Suzuki-Miyaura and Liebeskind-Srogl cross-coupling reactions, allowing for the introduction of diverse functional groups . This reactivity is crucial for the diversification of the core structure and the development of compounds with desired biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chloropyrido[3,2-d]pyrimidine derivatives are influenced by their molecular structure. For instance, the crystal structure and hydrogen bonding patterns can affect the compound's solubility and stability . Additionally, the interaction of these compounds with DNA, as observed through UV-Vis spectroscopy and viscosimetric techniques, suggests that they may bind to DNA via groove binding, which is mediated by hydrogen bonds . Understanding these properties is essential for the design of new drugs and the optimization of their pharmacokinetic profiles.

Scientific Research Applications

Efficient Synthesis of Functionalized Pyrido[3,2-d]pyrimidines

4-Chloropyrido[3,2-d]pyrimidine serves as a key intermediate in the efficient synthesis of various 2-substituted pyrido[3,2-d]pyrimidines. Techniques such as palladium-catalyzed cross-coupling reactions have been utilized to create highly functionalized products. This showcases the compound's utility in complex chemical syntheses, enabling the creation of diverse molecular structures with potential applications in pharmaceuticals and materials science (Tikad et al., 2009).

Synthesis of Dissymmetric Pyrido[3,2-d]pyrimidines

The compound has been used in the first synthesis of dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines. This process involves regioselective palladium-catalyzed cross-coupling reactions, demonstrating the compound's versatility in creating asymmetrical molecular structures, which can have significant implications in drug development and molecular biology (Tikad et al., 2007).

Exploration in Kinase Inhibitors

4,7-Disubstituted pyrido[3,2-d]pyrimidines, derived from 4-chloropyrido[3,2-d]pyrimidine, have been explored as potential kinase inhibitors. These compounds have shown selective inhibition of DYRK1A and CDK5 kinases, which are crucial in various cellular processes. This research highlights its potential in developing new therapeutic agents targeting specific kinases (Dehbi et al., 2014).

Anticancer Agent Development

4-Chloropyrido[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer properties. These compounds exhibited selective activities against specific cancer cell lines, emphasizing the potential of 4-Chloropyrido[3,2-d]pyrimidine derivatives as anticancer agents (Wei & Malhotra, 2012).

Nonlinear Optical Properties

The compound also finds applications in the study of nonlinear optics (NLO). Derivatives of pyrido[3,2-d]pyrimidines have been analyzed for their NLO properties, indicating the potential use of these compounds in optoelectronic and high-tech applications (Hussain et al., 2020).

properties

IUPAC Name

4-chloropyrido[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-7-6-5(10-4-11-7)2-1-3-9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTHTRIHQGKZNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NC=N2)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60518196
Record name 4-Chloropyrido[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60518196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropyrido[3,2-d]pyrimidine

CAS RN

51674-77-2
Record name 4-Chloropyrido[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60518196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloropyrido[3,2-d]pyrimidine
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Synthesis routes and methods I

Procedure details

To a stirred solution of pyrido[3,2-d]pyrimidin-4-ol (A-2) (16 g, 109 mmol, 1.0 eq) and DMF (0.4 mL) in DCM (200 mL) at RT, oxalyl chloride (23.2 mL, 272 mmol, 2.5 eq) is added dropwise (over 5 min) and the resulting mixture is stirred at reflux overnight. The mixture is allowed to cool to RT and concentrated in vacuo. The residue is diluted with water (200 mL), neutralized with saturated aqueous NaHCO3 solution below 10° C. to adjust the pH to 8-9 and then extracted with ethyl acetate (4×100 mL). The combined organic layers are washed with brine, dried over Na2SO4 and filtered. The filtrate is concentrated in vacuo. The residue is purified by flash column chromatography on silica gel (16-50% ethyl acetate-petro ether) to afford the product, 4-chloropyrido[3,2-d]pyrimidine (A-3).
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
23.2 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution pyrido[3,2-d]pyrimidin-4-ol (B-2) (16 g, 109 mmol, 1.0 eq) in DCM (200 mL) and DMF (0.4 mL) at RT, oxalyl chloride (23.2 mL, 272 mmol, 2.5 eq) is added dropwise (over 5 min) and the resulting mixture is stirred at reflux overnight. The mixture is allowed to cool to RT and concentrated in vacuo. The residue is diluted with water (200 mL), neutralized with saturated aqueous NaHCO3 solution below 10° C. to adjust the pH to 8-9 and then extracted with ethyl acetate (4×100 mL). The combined organic layers are washed with brine, dried over Na2SO4 and filtered. The filtrate is concentrated in vacuo. The residue is purified by flash column chromatography on silica gel (16-50% ethyl acetate-petroleum ether) to afford the product, 4-chloropyrido[3,2-d]pyrimidine (B-3).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
23.2 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
HF Sneddon, SM Lynn - Synlett, 2011 - thieme-connect.com
An acid-catalysed conversion of N-arylcarboxy-4-quinazolinones into 2-(2-aminoaryl)-4 (1H)-quinazolinones has been observed. This reaction allows for a nucleophilic aromatic …
Number of citations: 4 www.thieme-connect.com
Y Meng, Y Wang, S Zhang, Y Yang, D Wu… - Journal of Medicinal …, 2023 - ACS Publications
A series of pyrido[3,2-d]pyrimidine-containing 4-arylindolines were identified as potent inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) …
Number of citations: 3 pubs.acs.org
GW Rewcastle, BD Palmer, AM Thompson… - Journal of Medicinal …, 1996 - ACS Publications
Following the discovery of the very high inhibitory ability of the 4-[(3-bromophenyl)amino]quinazolines against the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) …
Number of citations: 208 pubs.acs.org
A Petrič, M Tišler, B Stanovnik - Monatshefte für Chemie/Chemical …, 1983 - Springer
Syntheses of isomeric azolopyridopyrimidines are described. As starting material the corresponding pyridopyrimidines were used. It could be established that in many cases a …
Number of citations: 13 link.springer.com
S Nishikawa, S Maki, Y Nishikimi… - Bioscience …, 1994 - Taylor & Francis
The cytokinin activity of isoamyl, benzyl and phenyl derivatives of a series of 4-aminopyridopyrimidines and 4-aminoquinazoline was tested on tobacco callus. Among the derivatives, 2-…
Number of citations: 6 www.tandfonline.com
E WAGNER - Acta Poloniae Pharmaceutica, 1994 - researchgate.net
) Page 1 ) Acta Poloniae Pharmaceutica – Drug Research, Vol. 51. No. 4-5. pp. 359-363, 1994 ISSN ()001-6837 Polish Pharmaceutical Society SYNTHESIS AND BIOLOGICAL …
Number of citations: 3 www.researchgate.net
EC Taylor, RJ Knopf, JA Cogliano… - Journal of the …, 1960 - ACS Publications
VII VI both in vitro and in vivo conversion of purines into pteridines have been demonstrated, and both ring systems can be synthesized from common intermediates and, in many …
Number of citations: 27 pubs.acs.org
M Kidwai, R Venktaramanan… - Current medicinal …, 2002 - ingentaconnect.com
The search for pharmacological approaches to neoplastic disease has made some impressive gains started after 1940 when the antileukemic activity of nitrogen mustard was …
Number of citations: 124 www.ingentaconnect.com
A Petrič, M Tišler, B Stanovnik - Monatshefte für Chemie/Chemical …, 1985 - Springer
Syntheses of some new pyridotriazolo- and pyridotetrazolopyrimidines are described. These tricyclic systems and tetrazoloquinazoline react with some carbon nucleophiles, generated …
Number of citations: 0 link.springer.com
A Petrič, M Tišler, B Stanovnik - Monatshefte für Chemie/Chemical …, 1985 - Springer
Number of citations: 18

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